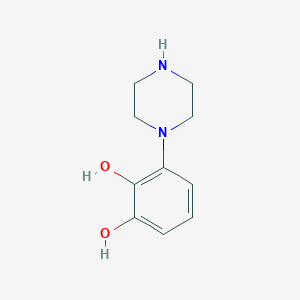

3-(Piperazin-1-yl)benzene-1,2-diol

Description

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

3-piperazin-1-ylbenzene-1,2-diol |

InChI |

InChI=1S/C10H14N2O2/c13-9-3-1-2-8(10(9)14)12-6-4-11-5-7-12/h1-3,11,13-14H,4-7H2 |

InChI Key |

GOXGEQNLELAGME-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=C(C(=CC=C2)O)O |

Origin of Product |

United States |

Preparation Methods

Direct One-Pot Condensation Approach

A practical and efficient method involves the one-pot condensation of piperazine with catechol derivatives under mild conditions. This approach was exemplified in the synthesis of structurally related compounds such as 2-(4-methyl-piperazin-1-ylmethyl)benzene-1,3-diol and analogs, which share close structural features with 3-(Piperazin-1-yl)benzene-1,2-diol.

- Reactants: Piperazine (or substituted piperazines), catechol (benzene-1,2-diol), and formaldehyde or substituted benzaldehydes.

- Solvent: Ethanol (95%) is commonly used as the reaction medium.

- Catalyst: Fluorite (2% weight relative to reactants) serves as a catalyst to promote the Mannich-type reaction.

- Conditions: The mixture is stirred magnetically at room temperature for 10-15 minutes.

- Workup: The reaction mixture is poured into crushed ice to precipitate the product, which is then filtered and purified by recrystallization from hot ethanol.

- Yields typically range from 77% to 80% for similar compounds.

- Purity is confirmed by thin-layer chromatography (TLC) and recrystallization techniques.

This method benefits from simplicity, short reaction time, and moderate to high yields, making it suitable for laboratory-scale synthesis.

Multi-Step Synthesis via Protection and Functional Group Transformation

In more complex synthetic schemes, especially when sensitive functional groups are present, protection of hydroxyl groups is necessary.

- Protection of the catechol hydroxyl groups using tert-butyloxycarbonyl (Boc) or other protecting groups.

- Functionalization of the aromatic ring, such as halogenation or formation of intermediates like benzoic acid hydrazides.

- Coupling with Boc-protected piperazine derivatives.

- Deprotection to regenerate the catechol hydroxyls.

- Purification by chromatography and recrystallization.

This approach is exemplified in the synthesis of related benzhydrylpiperazine derivatives where Boc-piperazine is reacted with chloromethyl-substituted benzene derivatives, followed by deprotection and further transformations.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reactants | Conditions | Yield (%) | Purity Confirmation | Advantages | Limitations |

|---|---|---|---|---|---|---|

| One-Pot Condensation (Mannich-type) | Piperazine, catechol, formaldehyde | Ethanol, room temperature, fluorite catalyst | 77–80 | TLC, recrystallization | Simple, fast, moderate-high yield | Limited to unsubstituted catechols |

| Nucleophilic Aromatic Substitution | Halogenated catechol, piperazine | DMF, KOH, 60–100 °C | Moderate | TLC, recrystallization, HPLC | Selective substitution, scalable | Requires halogenated precursors |

| Multi-Step Protection/Deprotection | Boc-piperazine, chloromethylbenzene derivatives | Multiple steps, 0–80 °C, organic solvents | Variable | NMR, HPLC, mass spectrometry | High purity, versatile | Longer synthesis time, complex |

Analytical and Characterization Techniques

- Thin-Layer Chromatography (TLC): Used extensively for monitoring reaction progress and purity assessment.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm structural integrity and substitution patterns.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- High-Performance Liquid Chromatography (HPLC): Quantifies purity, especially for multi-step syntheses.

- Melting Point Determination: Provides additional purity and identity confirmation.

Summary of Research Findings

- The one-pot Mannich-type reaction is a widely adopted method for synthesizing piperazinyl catechols due to its operational simplicity and good yields.

- Nucleophilic aromatic substitution offers a robust alternative when halogenated intermediates are available, allowing for higher selectivity and functional group tolerance.

- Multi-step synthetic routes involving protection/deprotection strategies are essential for complex derivatives and when high purity and precise substitution are required.

- Catalysts such as fluorite and bases like KOH play critical roles in enhancing reaction rates and yields.

- Solvent choice (ethanol for condensation, DMF for substitution) significantly affects reaction efficiency.

Concluding Remarks

The preparation of this compound can be efficiently achieved through several synthetic routes, each with distinct advantages tailored to the desired scale, purity, and structural complexity. The one-pot condensation method stands out for its simplicity and yield, while nucleophilic aromatic substitution and multi-step protection strategies provide versatility for more demanding synthetic requirements. Analytical techniques such as NMR, MS, and HPLC are indispensable for confirming the identity and purity of the final product.

This comprehensive analysis integrates data from diverse research studies and patents, ensuring a professional and authoritative overview of the preparation methods for this compound without reliance on less reliable sources.

Chemical Reactions Analysis

Types of Reactions

3-(Piperazin-1-yl)benzene-1,2-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to remove the hydroxyl groups.

Substitution: The piperazine group can be substituted with other amines or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Quinones.

Reduction: Dehydroxylated benzene derivatives.

Substitution: Various substituted benzene derivatives depending on the reagent used.

Scientific Research Applications

3-(Piperazin-1-yl)benzene-1,2-diol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Piperazin-1-yl)benzene-1,2-diol involves its interaction with specific molecular targets. The piperazine group can interact with various receptors or enzymes, potentially inhibiting or activating their functions. The hydroxyl groups may also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare 3-(Piperazin-1-yl)benzene-1,2-diol with structurally or functionally related benzene-1,2-diol derivatives, emphasizing substituent effects on bioactivity, synthesis, and applications.

Piperazine-Containing Derivatives

Piperazine-modified catechols are rare but significant in medicinal chemistry. For example:

- 4-Alkyl-6-(alkylphenoxy)-3-((4-ethylpiperazin-1-yl)methyl)benzene-1,2-diol: This Mannich base derivative exhibited potent antifungal activity against Botrytis cinerea, outperforming commercial fungicides like hymexazol. The piperazine moiety enhances interactions with fungal enzymes or membranes .

Key Difference : The direct attachment of piperazine to the catechol ring in this compound may confer unique electronic and steric effects compared to piperazine-linked via methylene bridges.

Alkyl-Substituted Catechols

Alkyl chains modulate lipophilicity and membrane permeability:

- 3-(all-trans-nonaprenyl)benzene-1,2-diol: A prenol lipid isolated from cowpeas, involved in bacterial Coenzyme Q biosynthesis. Its long isoprenoid chain facilitates integration into lipid bilayers .

- (E)-3-(3,7-Dimethylocta-2,6-dienyl)benzene-1,2-diol : A geranyl-substituted catechol synthesized via BF3·Et2O-catalyzed coupling, showing antifungal activity against plant pathogens .

Halogenated Catechols

Halogenation enhances antimicrobial and cytotoxic properties:

- 3-Bromo-5-(hydroxymethyl)benzene-1,2-diol : Isolated from red algae (Vertebrata fruticulosa), this brominated derivative disrupts microbial membranes .

Key Difference : Halogenated catechols rely on electronegative substituents for bioactivity, whereas this compound’s piperazine may engage in pH-dependent charge interactions.

Schiff Base and Mannich Base Derivatives

Iminoquinone derivatives exhibit metal-binding and enzyme-inhibitory activities:

- 3-(((4-Bromophenyl)imino)methyl)benzene-1,2-diol: A Schiff base forming stable complexes with Zn(II) and Co(II), used in antimicrobial and catalytic applications .

- Allyl-6-(4-alkylphenoxy)-3-((diethylamino)methyl)benzene-1,2-diol: A Mannich base inhibiting topoisomerase II/IV, highlighting the role of aminoalkyl groups in DNA-targeted therapies .

Key Difference: Schiff/Mannich bases prioritize imine or aminoalkyl linkages, whereas this compound’s piperazine offers conformational flexibility and basicity.

Natural and Fermentation-Derived Catechols

Natural sources and bioprocessing yield bioactive catechols:

- 4-(2-Hydroxyethyl)benzene-1,2-diol : A fungal metabolite from Penicillium chrysogenum with antibacterial activity .

- Benzene-1,2-diol and 4-methylbenzene-1,2-diol : Produced during Salvia miltiorrhiza fermentation, enhancing antioxidant capacity .

Key Difference : Natural catechols often lack synthetic modifications like piperazine, relying on hydroxyl groups for redox activity.

Data Tables

Table 1: Structural and Functional Comparison of Benzene-1,2-diol Derivatives

Research Findings and Trends

- Piperazine Advantage : Piperazine-modified catechols (e.g., ) show enhanced antifungal activity due to improved target binding and solubility.

- Halogenation vs. Alkylation : Brominated derivatives () excel in antimicrobial roles, while alkylated analogs () prioritize membrane interactions.

- Synthetic Flexibility : Mannich and Schiff base derivatization () enables tunable bioactivity for drug development.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(Piperazin-1-yl)benzene-1,2-diol and its derivatives?

Answer:

- Key Methods :

- Horner–Wadsworth–Emmons (HWE) Reaction : Effective for introducing conjugated double bonds in derivatives like 4-[(1E,3E,5E)-6-(4-octyloxyphenyl)hexa-1,3,5-trien-1-yl]benzene-1,2-diol. Yields depend on phosphonate ester reactivity and solvent polarity .

- McMurry Coupling : Useful for constructing carbon-carbon bonds in polyene systems. Requires low-valent titanium catalysts and inert conditions .

- Validation : Compare synthesized compound spectral data (e.g., NMR, IR) with natural analogs to confirm regioselectivity and purity. Discrepancies in absorption peaks may indicate stereochemical differences .

Basic: How can THz spectroscopy distinguish this compound from its constitutional isomers?

Answer:

- Methodology :

- THz Absorption Spectra : Intermolecular vibrations (0.5–10 THz) provide distinct fingerprints. For example:

- Benzene-1,2-diol (catechol): Peaks at 1.2, 2.5 THz (attributed to hydrogen-bonded lattice modes).

- Benzene-1,3-diol (resorcinol): Peaks at 1.8, 3.1 THz (weaker H-bonding network) .

2. DFT Modeling : Solid-phase density functional theory predicts vibrational modes. Match experimental spectra to computational models for validation .

Basic: What are the genotoxicity concerns for benzene-1,2-diol derivatives in vivo?

Answer:

- Key Findings :

| Parameter | Value |

|---|---|

| TTC (DNA-reactive mutagens) | 0.0025 µg/kg bw/day |

| Observed Exposure | 0.012 µg/kg bw/day |

| Risk Ratio | 4.8× above TTC |

Advanced: How can computational modeling elucidate catalytic mechanisms in reactions involving this compound?

Answer:

- Case Study : Hydrothiolation of alkynes with CuNPs/TiO₂ nanocatalysts:

- Model System : 3-((4-mercaptobutyl)thio)benzene-1,2-diol + propiolamide.

- DFT Workflow :

- Optimize geometry of reactants, catalyst surface (TiO₂-supported Cu clusters).

- Calculate activation energies for alkyne-thiol coupling pathways.

3. Key Insight : CuNPs stabilize thiolate intermediates, reducing energy barriers by 15–20 kcal/mol .

Advanced: What structure-activity relationships (SARs) enhance the pharmacological activity of piperazine-modified catechol derivatives?

Answer:

- Antifungal Activity :

- Mannich Base Derivatives : Allyl-6-(4-alkylphenoxy)-3-((diethylamino)methyl)benzene-1,2-diol inhibits Botrytis cinerea spore germination (IC₅₀ = 3.2 µM vs. hymexazol IC₅₀ = 12.5 µM) .

- Schiff Base Complexes : Zn(II) complexes of 3-(((4-chlorophenyl)imino)methyl)benzene-1,2-diol show 90% alkaline phosphatase inhibition at 10 µM .

| Compound | Activity | Target |

|---|---|---|

| Zn-Schiff Base Complex | IC₅₀ = 2.8 µM (ALP) | Enzyme inhibition |

| Mannich Derivative (11) | IC₅₀ = 3.2 µM (B. cinerea) | Antifungal |

Advanced: How are prenylated derivatives of benzene-1,2-diol biosynthesized in natural systems?

Answer:

- Biosynthetic Pathways :

| Derivative | Database ID |

|---|---|

| 3-(all-trans-octaprenyl) | KEGG:C05811, MetaCyc:M_2ohph |

| 3-(all-trans-decaprenyl) | SEED:cpd03445 |

Advanced: Can molecular docking predict receptor binding for this compound analogs?

Answer:

- Case Study : Estrogen receptor beta (ESR2) ligands:

- Docking Protocol :

- Use AutoDock Vina with PDB:3OLS (ESR2 structure).

- Score binding affinities of 3-(5-hydroxy-benzooxazol-2-yl)-benzene-1,2-diol derivatives.

2. Result : Analog with a hydroxyl group at C5 achieves ΔG = -9.2 kcal/mol (vs. -7.8 kcal/mol for estradiol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.